molecular formula C4H8NaO3 B3055257 Sodium ethoxyacetate CAS No. 63665-86-1

Sodium ethoxyacetate

Cat. No.: B3055257
CAS No.: 63665-86-1
M. Wt: 127.09 g/mol
InChI Key: IULAXGVOXMAOPP-UHFFFAOYSA-N
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Description

Sodium ethoxyacetate (IUPAC name: sodium 2-ethoxyacetate) is the sodium salt of ethoxyacetic acid, a carboxylic acid derivative with an ethoxy (-OCH₂CH₃) substituent on the acetate backbone. Its molecular formula is C₄H₇NaO₃, and it is structurally characterized by the ethoxy group attached to the alpha-carbon of the acetic acid moiety. The compound is synthesized by neutralizing ethoxyacetic acid with sodium hydroxide .

Ethoxyacetic acid, the precursor, is produced via the reaction of sodium ethoxide with chloroacetic acid in ethanol, followed by acidification and purification . This compound finds applications in organic synthesis, ionic liquids (ILs) for cellulose dissolution, and as an intermediate in pharmaceuticals . Its ester derivative, ethyl ethoxyacetate (C₆H₁₂O₃), is a metabolite in the biodegradation of pollutants like diclofenac .

Properties

CAS No.

63665-86-1

Molecular Formula

C4H8NaO3

Molecular Weight

127.09 g/mol

IUPAC Name

sodium;2-ethoxyacetate

InChI

InChI=1S/C4H8O3.Na/c1-2-7-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

IULAXGVOXMAOPP-UHFFFAOYSA-N

SMILES

CCOCC(=O)[O-].[Na+]

Canonical SMILES

CCOCC(=O)O.[Na]

Other CAS No.

63665-86-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethoxyacetate can be synthesized through the reaction of sodium ethoxide with ethyl chloroacetate. The reaction typically involves the following steps:

    Preparation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol to produce sodium ethoxide. [ 2 \text{C}_2\text{H}_5\text{OH} + 2 \text{Na} \rightarrow 2 \text{C}_2\text{H}_5\text{ONa} + \text{H}_2 ]

    Reaction with Ethyl Chloroacetate: Sodium ethoxide is then reacted with ethyl chloroacetate to form this compound. [ \text{C}_2\text{H}_5\text{ONa} + \text{ClCH}_2\text{COOEt} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{COONa} + \text{NaCl} ]

Industrial Production Methods: In an industrial setting, this compound is produced by the same method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: Sodium ethoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form ethoxyacetic acid and sodium hydroxide. [ \text{C}_2\text{H}_5\text{OCH}_2\text{COONa} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{COOH} + \text{NaOH} ]

    Esterification: It can react with alcohols to form esters. [ \text{C}_2\text{H}_5\text{OCH}_2\text{COONa} + \text{R-OH} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{COOR} + \text{NaOH} ]

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solution at room temperature.

    Esterification: Requires an alcohol and an acid catalyst, often performed under reflux conditions.

Major Products:

    Hydrolysis: Ethoxyacetic acid and sodium hydroxide.

    Esterification: Ethoxyacetate esters and sodium hydroxide.

Scientific Research Applications

Sodium ethoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of esters and other derivatives.

    Biology: Investigated for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemicals, including solvents, plasticizers, and surfactants.

Mechanism of Action

Sodium ethoxyacetate can be compared with other similar compounds, such as:

    Sodium acetate: Both are sodium salts of carboxylic acids, but sodium acetate is derived from acetic acid, while this compound is derived from ethoxyacetic acid.

    Sodium propionate: Another sodium salt of a carboxylic acid, but with a propionate group instead of an ethoxyacetate group.

Uniqueness:

    Functional Group: The presence of the ethoxy group in this compound makes it unique compared to other sodium carboxylates.

    Reactivity: Its ability to participate in esterification and nucleophilic substitution reactions distinguishes it from other similar compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Key Substituent Solubility (Water) Applications Stability Notes Biodegradability
This compound CH₂CH₂O-CH₂COO⁻Na⁺ Ethoxy (-OCH₂CH₃) High Cellulose ILs, pharmaceuticals Stable under neutral conditions Moderate (via ester pathways)
Sodium methoxyacetate CH₃O-CH₂COO⁻Na⁺ Methoxy (-OCH₃) Very high Solvents, ILs Hydrolytically sensitive Faster than ethoxyacetate
Sodium phenoxyacetate C₆H₅O-CH₂COO⁻Na⁺ Phenoxy (-OC₆H₅) Moderate Herbicides, preservatives Stable; aromatic ring enhances rigidity Low (persistent in environment)
Sodium chloroacetate Cl-CH₂COO⁻Na⁺ Chloro (-Cl) High Surfactants, chemical synthesis Reacts with oxidizers; toxic Low (toxic intermediates)
Sodium acetate CH₃COO⁻Na⁺ None (plain acetate) Very high Food preservative, buffer Highly stable High (readily mineralized)

Key Findings

Substituent Effects on Solubility :

  • The ethoxy group in this compound reduces water solubility compared to sodium acetate but enhances solubility in organic solvents, making it suitable for ILs .
  • Sodium methoxyacetate, with a smaller methoxy group, exhibits higher water solubility due to reduced steric hindrance .

Applications in Ionic Liquids: this compound-based ILs (e.g., imidazolium ethoxyacetate) dissolve cellulose efficiently at lower temperatures compared to methoxyacetate ILs . Phenoxyacetate ILs are less effective due to the bulky aromatic group .

Chemical Stability and Reactivity :

  • Sodium chloroacetate is highly reactive and hazardous, decomposing into toxic byproducts like HCl and CO under heat .
  • Ethoxyacetate’s bidentate coordination in metal complexes (e.g., Cd(ethoxyacetate)₂) enhances stability in sol-gel synthesis .

Biodegradation Pathways: Ethyl ethoxyacetate (the ester form) is a key intermediate in diclofenac degradation by Pseudomonas aeruginosa, breaking down into CO₂ and water via hydroxylation and decarboxylation . Sodium chloroacetate resists biodegradation, forming persistent chlorinated compounds .

Pharmaceutical Relevance: Potassium ethoxyacetate is used in synthesizing cetirizine dihydrochloride, an antihistamine, due to its nucleophilic reactivity . Sodium phenoxyacetate’s aromatic structure limits its metabolic breakdown, increasing bioaccumulation risks .

Discussion of Divergent Properties

  • Thermodynamic Stability : Ethoxyacetate ligands in paddlewheel dinuclear complexes (e.g., Rh₂ and Ru₂) favor polymeric structures in solvents like acetone, unlike trimethylacetato derivatives .
  • Water-Exchange Rates : Gd(III) complexes with ethoxyacetate ligands exhibit slower water-exchange rates compared to phosphonate analogs, impacting MRI contrast agent efficiency .
  • Toxicity Profile : Ethoxyacetic acid (precursor to this compound) is a biomarker in milk and herbs, suggesting low acute toxicity, whereas sodium chloroacetate is classified as toxic and irritant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethoxyacetate
Reactant of Route 2
Sodium ethoxyacetate

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